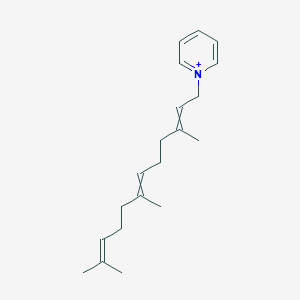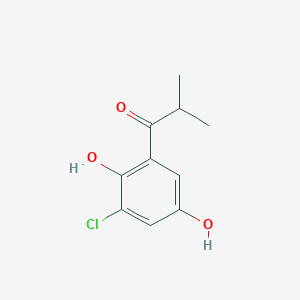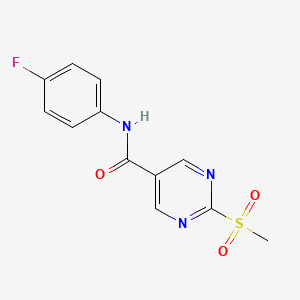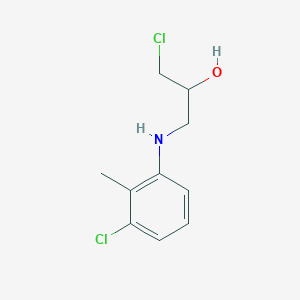![molecular formula C24H44N2O B14182203 2-[(Octadecyloxy)methyl]pentanedinitrile CAS No. 920982-98-5](/img/structure/B14182203.png)
2-[(Octadecyloxy)methyl]pentanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Octadecyloxy)methyl]pentanedinitrile is an organic compound with the molecular formula C24H43N2O It is characterized by the presence of a long octadecyl chain attached to a pentanedinitrile moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octadecyloxy)methyl]pentanedinitrile typically involves the reaction of octadecanol with pentanedinitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Octadecanol} + \text{Pentanedinitrile} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Octadecyloxy)methyl]pentanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
2-[(Octadecyloxy)methyl]pentanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Octadecyloxy)methyl]pentanedinitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The long octadecyl chain imparts hydrophobic properties, affecting the compound’s solubility and interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Hexadecyloxy)methyl]pentanedinitrile
- 2-[(Dodecyloxy)methyl]pentanedinitrile
- 2-[(Tetradecyloxy)methyl]pentanedinitrile
Uniqueness
2-[(Octadecyloxy)methyl]pentanedinitrile is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
920982-98-5 |
|---|---|
Molecular Formula |
C24H44N2O |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-(octadecoxymethyl)pentanedinitrile |
InChI |
InChI=1S/C24H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-23-24(22-26)19-18-20-25/h24H,2-19,21,23H2,1H3 |
InChI Key |
KKQAKMYWNVEEOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)

![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)


![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)

![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)

![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14182167.png)

![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)

